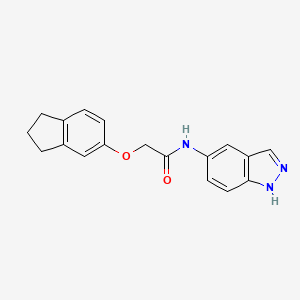![molecular formula C19H20N2O4 B4737489 4-[2-(4-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4737489.png)
4-[2-(4-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone
Vue d'ensemble
Description
4-[2-(4-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been widely studied for its potential application in scientific research. This compound is commonly referred to as "MBQ" and is known to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of MBQ is not fully understood, but studies have suggested that it may act as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a role in cell proliferation and survival, and inhibiting it may lead to cell death.
Biochemical and Physiological Effects:
MBQ has been shown to have a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. MBQ has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MBQ in lab experiments is its high purity and stability. This makes it easier to accurately measure and control the dose used in experiments. However, one limitation is that MBQ is not water-soluble, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for research on MBQ. One area of interest is its potential as an anti-cancer agent, and further studies are needed to determine its efficacy in treating different types of cancer. MBQ's neuroprotective effects also warrant further investigation, particularly in relation to neurodegenerative diseases. Additionally, research is needed to explore the potential of MBQ in other areas, such as inflammation and autoimmune diseases.
In conclusion, MBQ is a promising compound that has been widely studied for its potential application in scientific research. Its anti-cancer and neuroprotective effects make it a promising candidate for further research, and its high purity and stability make it a valuable tool in lab experiments. With further research, MBQ may have a range of applications in treating and preventing diseases.
Applications De Recherche Scientifique
MBQ has been studied for its potential application in a range of scientific research areas. One area of interest is its potential as an anti-cancer agent. Studies have shown that MBQ has anti-proliferative effects on cancer cells, making it a promising candidate for further research. MBQ has also been studied for its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-[2-(4-methoxyphenoxy)butanoyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-17(25-14-10-8-13(24-2)9-11-14)19(23)21-12-18(22)20-15-6-4-5-7-16(15)21/h4-11,17H,3,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFXMHGTNZZVAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(=O)NC2=CC=CC=C21)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-methoxyphenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B4737407.png)
![methyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4737414.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4737420.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4737427.png)
![9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4737429.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4737439.png)
![2-(3,4-dimethylphenyl)-6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4737452.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4737453.png)
![3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4737461.png)
![1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline](/img/structure/B4737464.png)
![ethyl 3-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4737470.png)
![4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid)](/img/structure/B4737482.png)

![4-{[1-(4-ethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenyl 2-furoate](/img/structure/B4737497.png)